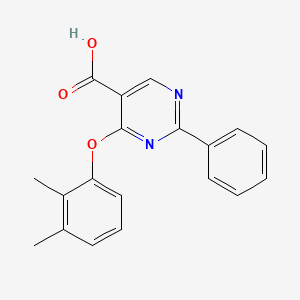

4-(2,3-Dimethylphenoxy)-2-phenylpyrimidine-5-carboxylic acid

Description

4-(2,3-Dimethylphenoxy)-2-phenylpyrimidine-5-carboxylic acid is a pyrimidine derivative characterized by a phenoxy group substituted with 2,3-dimethyl groups at the 4-position and a phenyl group at the 2-position of the pyrimidine ring. Hydrolysis of the ester group would yield the target carboxylic acid.

Properties

IUPAC Name |

4-(2,3-dimethylphenoxy)-2-phenylpyrimidine-5-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N2O3/c1-12-7-6-10-16(13(12)2)24-18-15(19(22)23)11-20-17(21-18)14-8-4-3-5-9-14/h3-11H,1-2H3,(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUAKMFBGWYVGCD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)OC2=NC(=NC=C2C(=O)O)C3=CC=CC=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,3-Dimethylphenoxy)-2-phenylpyrimidine-5-carboxylic acid typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-diketone and a guanidine derivative.

Substitution Reactions: The phenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated pyrimidine in the presence of a palladium catalyst.

Introduction of the Dimethylphenoxy Group: The dimethylphenoxy group can be introduced through a nucleophilic aromatic substitution reaction, where a dimethylphenol reacts with a halogenated pyrimidine derivative.

Carboxylation: The carboxylic acid group can be introduced through a carboxylation reaction, typically involving the reaction of a Grignard reagent with carbon dioxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(2,3-Dimethylphenoxy)-2-phenylpyrimidine-5-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace the dimethylphenoxy or phenyl groups under appropriate conditions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Catalysts: Palladium catalysts for coupling reactions.

Solvents: Common solvents include dichloromethane, tetrahydrofuran, and ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylated derivatives, while reduction may produce alcohol or amine derivatives.

Scientific Research Applications

4-(2,3-Dimethylphenoxy)-2-phenylpyrimidine-5-carboxylic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-(2,3-Dimethylphenoxy)-2-phenylpyrimidine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Pyrimidine-5-carboxylic Acid Derivatives

The following table summarizes key structural and functional differences between 4-(2,3-dimethylphenoxy)-2-phenylpyrimidine-5-carboxylic acid and related compounds:

*Calculated molecular weight based on structure.

Substituent Effects on Physicochemical Properties

- Electron-Donating vs. Electron-Withdrawing Groups: The 2,3-dimethylphenoxy group in the target compound is moderately electron-donating, enhancing the pyrimidine ring’s electron density compared to the electron-withdrawing sulfanyl group in 4-[(2,4-dichlorophenyl)sulfanyl]-2-phenylpyrimidine-5-carboxylic acid . This difference impacts reactivity and interaction with biological targets.

- Polarity: The carboxylic acid group increases water solubility compared to ester derivatives (e.g., ethyl 4-(4-methoxyphenoxy)-2-phenylpyrimidine-5-carboxylate) . However, 2,4-dihydroxypyrimidine-5-carboxylic acid, with two hydroxyl groups, exhibits even higher polarity and acidity .

Research Findings and Comparative Analysis

Pharmacological and Industrial Relevance

- Drug Design: The phenyl and phenoxy groups in this compound may facilitate π-π stacking interactions with protein targets, a feature exploited in kinase inhibitors .

- Pesticide Development : Structural similarities to pyrimidifen (a pyrimidinamine acaricide) suggest that modifying the substituents on the pyrimidine ring could optimize pesticidal efficacy .

Biological Activity

4-(2,3-Dimethylphenoxy)-2-phenylpyrimidine-5-carboxylic acid (CAS No. 477859-49-7) is a pyrimidine derivative characterized by a complex structure that includes a phenyl group and a carboxylic acid moiety. This compound has garnered interest due to its potential biological activities, particularly in the fields of medicinal chemistry and drug development. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is with a molar mass of approximately 320.34 g/mol. The compound features a pyrimidine ring substituted with both a dimethylphenoxy group and a phenyl group, contributing to its unique chemical reactivity and biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C19H16N2O3 |

| Molar Mass | 320.34 g/mol |

| CAS Number | 477859-49-7 |

| IUPAC Name | This compound |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. Research suggests that the compound may exert its effects by:

- Inhibiting Enzymatic Activity : The compound may inhibit certain enzymes involved in cellular proliferation and survival pathways, which is crucial for anticancer activity.

- Modulating Receptor Activity : It may bind to various receptors, affecting signal transduction pathways critical for tumor growth and metastasis.

Anticancer Properties

Several studies have investigated the anticancer potential of this compound. For instance, in vitro assays demonstrated that it can inhibit the proliferation of various cancer cell lines. The compound's structural features allow it to disrupt key signaling pathways associated with cancer progression.

- Cell Line Studies :

- In studies involving human breast cancer cell lines, this compound showed significant cytotoxicity at micromolar concentrations.

- The mechanism appears to involve apoptosis induction and cell cycle arrest.

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties against various pathogens. Preliminary findings indicate that it exhibits moderate antibacterial activity against Gram-positive bacteria.

Case Studies

-

Study on Anticancer Efficacy :

- A recent study published in Journal of Medicinal Chemistry evaluated the compound’s efficacy against several cancer types. The results indicated that it inhibits cell growth in a dose-dependent manner with IC50 values ranging from 10 to 20 µM across different cell lines .

- Antimicrobial Evaluation :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.